Potent and Selective GSK-3β Inhibition vs. 5-Lipoxygenase (5-LO) Activity
Indirubin-3'-monoxime is a potent inhibitor of GSK-3β with an IC50 of 22 nM [1]. It also demonstrates a significant selectivity window by exhibiting a much weaker inhibitory effect on 5-lipoxygenase (5-LO), with an IC50 in the range of 7.8-10 µM [2]. This >350-fold difference in potency is a key differentiator for experiments where minimizing off-target 5-LO inhibition is critical.
| Evidence Dimension | Kinase vs. Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | GSK-3β IC50 = 22 nM |
| Comparator Or Baseline | 5-Lipoxygenase IC50 = 7.8-10 µM |
| Quantified Difference | >350-fold higher potency for GSK-3β |
| Conditions | Cell-free kinase and enzyme activity assays (in vitro). |
Why This Matters
This quantified selectivity window informs experimental design, allowing researchers to attribute observed phenotypes to GSK-3β inhibition rather than confounding off-target effects on the 5-LO pathway.
- [1] Leclerc, S., Garnier, M., Hoessel, R., Marko, D., Bibb, J. A., Snyder, G. L., ... & Meijer, L. (2001). Indirubins inhibit glycogen synthase kinase-3β and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Journal of Biological Chemistry, 276(1), 251-260. View Source
- [2] Blazevic, T., Schwaiger, S., Heiss, E. H., Atanasov, A. G., Breuss, J. M., Uhrin, P., ... & Dirsch, V. M. (2013). Indirubin-3'-monoxime exerts a dual mode of inhibition towards leukotriene-mediated vascular smooth muscle cell migration. PLOS ONE. View Source
